REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][CH2:10]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:12]([O-:15])(=[S:14])[CH3:13].[K+]>>[O:1]([CH2:8][CH2:9][CH2:10][S:14][C:12](=[O:15])[CH3:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCCBr
|
Name
|
potassium thioacetate
|
Quantity
|
7.01 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCCSC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |